molecular formula C21H34N2O4 B13839744 tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate

tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate

Cat. No.: B13839744
M. Wt: 378.5 g/mol
InChI Key: HHWAGWVPAMODQS-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate: is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxyl, and carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate typically involves multiple steps. One common approach is to start with the appropriate phenol derivative, which is then subjected to a series of reactions to introduce the amino and carbamate groups. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.

For example, the synthesis might begin with the reaction of a phenol derivative with tert-butyl chloroformate to introduce the tert-butyl carbamate group. This is followed by a series of steps to introduce the amino group and other substituents under controlled conditions, often involving the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and reagents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol. Substitution reactions involving the amino group can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Biology

In biology, this compound can be used in the study of enzyme interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical assays and studies of molecular recognition .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its functional groups allow for cross-linking and other chemical modifications, leading to materials with enhanced properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the carbamate group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules

Properties

Molecular Formula

C21H34N2O4

Molecular Weight

378.5 g/mol

IUPAC Name

tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate

InChI

InChI=1S/C21H34N2O4/c1-13-11-15(19(2,3)4)16(24)12-14(13)21(8,17(22)25)9-10-23-18(26)27-20(5,6)7/h11-12,24H,9-10H2,1-8H3,(H2,22,25)(H,23,26)

InChI Key

HHWAGWVPAMODQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)(CCNC(=O)OC(C)(C)C)C(=O)N)O)C(C)(C)C

Origin of Product

United States

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